molecular formula C18H14N4O3 B11674874 2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid

2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid

Cat. No.: B11674874
M. Wt: 334.3 g/mol
InChI Key: RZRCJJMGFWJJQK-YBFXNURJSA-N
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Description

2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid is a complex organic compound with the molecular formula C18H14N4O3. This compound is known for its unique structure, which includes a pyrazole ring, a phenyl group, and a benzoic acid moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-bromobenzoic acid under basic conditions to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with additional purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C18H14N4O3/c23-17(16-10-15(20-21-16)12-6-2-1-3-7-12)22-19-11-13-8-4-5-9-14(13)18(24)25/h1-11H,(H,20,21)(H,22,23)(H,24,25)/b19-11+

InChI Key

RZRCJJMGFWJJQK-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3C(=O)O

Origin of Product

United States

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